![molecular formula C33H30N2O5 B8082248 5-Carboxy-X-rhodamine triethylamin salt](/img/structure/B8082248.png)
5-Carboxy-X-rhodamine triethylamin salt
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Overview
Description
3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid is a complex organic compound characterized by its unique spiro structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid involves a series of complex reactions. One of the key methods includes the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes . This transformation allows for the construction of the spiro structure under mild reaction conditions, yielding functionalized spiro-bicyclo[2.1.1]hexanes with high chemoselectivity and good yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The process would need to ensure consistent yields and purity, which can be achieved through optimization of reaction conditions and the use of high-quality reagents. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Molecular Biology Applications
Oligonucleotide Labeling and DNA Sequencing
One of the primary applications of 5-ROX is in the labeling of oligonucleotides for automated DNA sequencing. Its carboxylic acid group enables conjugation with nucleotides, facilitating the tracking and visualization of nucleic acids during sequencing processes. The dye's photostability and fluorescence properties make it an ideal choice for these applications, where clarity and precision are critical .
Fluorescent Probes in Cellular Studies
5-ROX is utilized as a fluorescent probe in various cellular studies. The dye's ability to emit fluorescence upon excitation allows researchers to visualize cellular processes, such as protein interactions and gene expression. Its hydrophilic nature enhances its solubility in biological systems, making it suitable for in vivo imaging applications .
Imaging Applications
Molecular Imaging of Inflammation
Recent studies have demonstrated the efficacy of 5-ROX in molecular imaging techniques to detect inflammatory biomarkers, such as cyclooxygenase-2 (COX-2). For instance, a study utilized 5-ROX to visualize COX-2 expression in mouse models of inflammation and osteoarthritis. The results indicated that 5-ROX could effectively target inflamed tissues, providing a reliable method for assessing inflammatory conditions .
Targeted Imaging in Disease Models
In addition to inflammation, 5-ROX has been employed in various disease models to monitor pathological changes. Its application in imaging techniques allows for real-time tracking of disease progression and therapeutic responses. The specificity of 5-ROX for certain biological markers enhances its utility as a diagnostic tool .
Biochemical Applications
Fluorescence Resonance Energy Transfer (FRET)
5-ROX can be used in FRET experiments as a donor or acceptor dye. When paired with compatible fluorophores, it enables the study of molecular interactions at close proximity (typically within 1-10 nm). This application is particularly valuable in understanding protein folding, conformational changes, and interactions within cellular environments .
Lipid Vesicle Studies
The dye has also been employed in studies involving lipid vesicles. By labeling lipid membranes with 5-ROX, researchers can investigate membrane dynamics and interactions with other biomolecules. This application is crucial for understanding cellular processes such as endocytosis and membrane fusion .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3′,6′-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9′-xanthene]-5,6-dicarboxylic acid
- 6’-Hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl acetate
Uniqueness
3-Oxospiro[2-benzofuran-1,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid is unique due to its highly complex and rigid spiro structure, which imparts distinct chemical and biological properties. This complexity allows for specific interactions with molecular targets that similar compounds may not achieve, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Carboxy-X-rhodamine triethylamine salt (commonly referred to as 5-ROX) is a fluorescent dye belonging to the rhodamine family, which is widely utilized in biological and chemical research due to its advantageous photophysical properties. This article delves into the biological activity of 5-ROX, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C33H30N2O5
- Molecular Weight : 534.61 g/mol
- CAS Number : 216699-35-3
- Excitation/Emission Wavelengths :
- Excitation: 580 nm
- Emission: 604 nm
- Molar Absorptivity : ϵ=3.6×104M−1cm−1
5-ROX is characterized by a carboxy substituent at the 5-position of the rhodamine structure, which enhances its solubility and reactivity in biological systems. Its photochemical properties facilitate its use in various fluorescence-based applications, including oligonucleotide labeling and imaging techniques.
Biological Applications
5-ROX has been extensively studied for its role in biological imaging and drug delivery systems. Below are key applications:
- Fluorescent Labeling :
- Drug Delivery Systems :
- Fluorescence Resonance Energy Transfer (FRET) :
The biological activity of 5-ROX primarily arises from its ability to generate fluorescence upon excitation, which allows for real-time monitoring of cellular processes. Its mechanisms include:
- Cellular Uptake : Studies demonstrate that 5-ROX can be effectively internalized by cells, particularly when attached to nanoparticles designed for receptor-mediated endocytosis .
- Photostability : The dye exhibits high stability under continuous illumination, making it suitable for long-term imaging experiments without significant photobleaching .
Table 1: Summary of Key Research Findings on 5-ROX
Case Study: Drug Delivery Using MSNs
In a recent study involving mesoporous silica nanoparticles coated with targeting ligands, researchers evaluated the release kinetics of various cargos including calcein and 5-ROX. The results indicated that:
Properties
IUPAC Name |
3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33/h9-10,15-17H,1-8,11-14H2,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPTWZRFWXCSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.